LY2365109 Hydrochloride: A Technical Guide for Researchers
LY2365109 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] As a key regulator of glycine levels in the synaptic cleft, GlyT1 plays a crucial role in modulating neurotransmission. By inhibiting GlyT1, LY2365109 hydrochloride increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] This potentiation of NMDA receptor activity has positioned LY2365109 hydrochloride as a compound of interest for investigating neurological and psychiatric disorders associated with glutamatergic hypofunction, such as schizophrenia.[6][7] Furthermore, its ability to increase seizure thresholds in preclinical models suggests its potential as a novel anti-epileptic agent.[1][8] This document provides a comprehensive technical overview of LY2365109 hydrochloride, summarizing its chemical properties, mechanism of action, and key experimental findings.
Chemical Properties and In Vitro Activity
LY2365109 hydrochloride is a synthetic molecule with the chemical formula C22H28ClNO5 and a molecular weight of 421.91 g/mol .[1] It is a white to off-white solid.[1] The key in vitro activity of LY2365109 hydrochloride is its potent and selective inhibition of the human glycine transporter 1a (hGlyT1a).
| Parameter | Value | Source |
| Molecular Formula | C22H28ClNO5 | [1] |
| Molecular Weight | 421.91 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| IC50 (hGlyT1a) | 15.8 nM | [1][3] |
| IC50 (GlyT2) | > 30,000 nM | [2][4] |
Mechanism of Action: Potentiation of NMDA Receptor Signaling
The primary mechanism of action of LY2365109 hydrochloride is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By blocking this transporter, LY2365109 hydrochloride leads to an increase in the extracellular concentration of glycine. Glycine serves as an essential co-agonist for the NMDA receptor, meaning that its binding to the GluN1 subunit of the receptor is necessary for the channel to be opened by the binding of the primary agonist, glutamate, to the GluN2 subunit. The subsequent influx of Ca2+ through the NMDA receptor channel triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
In Vivo Pharmacodynamics
Preclinical studies in rodents have demonstrated the in vivo activity of LY2365109 hydrochloride. Oral administration of the compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][9] Furthermore, this modulation of glycine levels has been shown to have functional consequences, notably an increase in seizure thresholds in mice.[1][8]
Table 1: Effect of LY2365109 hydrochloride on Cerebrospinal Fluid (CSF) Glycine Levels in Rats
| Dose (mg/kg, p.o.) | Effect on CSF Glycine | Source |
| 0.3 - 30 | Dose-dependent elevations | [1][9] |
Table 2: Effect of LY2365109 hydrochloride on Seizure Threshold in Mice
| Animal Model | Effect | Source |
| Mice | Increased seizure thresholds | [1][8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and in vivo evaluation of LY2365109 hydrochloride are described in the primary literature. Due to restricted access to the full-text articles, a generalized summary of the likely methodologies is provided below. For precise, step-by-step protocols, readers are directed to the original publications.
In Vitro Glycine Uptake Assay (Generalized)
A common method to determine the inhibitory activity of a compound on GlyT1 is a radiolabeled glycine uptake assay.
In Vivo Cerebrospinal Fluid (CSF) Collection and Analysis (Generalized)
To assess the effect of LY2365109 hydrochloride on central glycine levels, CSF is collected from rodents following compound administration.
Pharmacokinetic Profile
As of the latest available information, detailed pharmacokinetic parameters for LY2365109 hydrochloride, such as its half-life, bioavailability, and metabolic pathways, have not been extensively reported in publicly accessible literature. This information is crucial for the design of further preclinical and clinical studies and represents a current knowledge gap.
Conclusion and Future Directions
LY2365109 hydrochloride is a valuable research tool for investigating the role of the glycine transporter 1 and the modulation of NMDA receptor function in the central nervous system. Its potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of GlyT1 inhibition. The preclinical findings demonstrating its ability to elevate central glycine levels and increase seizure thresholds warrant further investigation into its potential as a treatment for epilepsy and other neurological disorders characterized by glutamatergic dysregulation. Future research should focus on elucidating the detailed pharmacokinetic profile of LY2365109 hydrochloride and conducting further efficacy and safety studies in relevant animal models.
References
- 1. ilae.org [ilae.org]
- 2. ilae.org [ilae.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY 2365109 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. Multidimensional Connectomics and Treatment-Resistant Schizophrenia: Linking Phenotypic Circuits to Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
